9-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)nonanoic acid is a synthetic derivative of mycophenolic acid (MPA). [] MPA is a well-known immunosuppressive drug. [] This derivative incorporates structural elements of both MPA and thalidomide. [] It's primarily studied for its potential immunosuppressive activity. []
Pomalidomide 4'-alkylC8-acid is a derivative of pomalidomide, a third-generation immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound is characterized by its incorporation of an alkylC8 linker, which enhances its functionality as a ligand for cereblon, an E3 ubiquitin ligase. Pomalidomide itself has gained prominence due to its ability to modulate immune responses and inhibit tumor growth.
Pomalidomide 4'-alkylC8-acid belongs to the class of compounds known as immunomodulatory drugs. It is classified as a cereblon ligand and is utilized in research related to PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins within cells. The compound's structure includes a dioxo-isoindole core, which is essential for its biological activity.
The synthesis of pomalidomide 4'-alkylC8-acid involves several key steps:
For example, one method outlines the use of specific reagents such as N,N-dimethylformamide and palladium on carbon for hydrogenation processes, which are crucial in constructing the final compound .
Pomalidomide 4'-alkylC8-acid undergoes various chemical reactions that are pivotal for its functionality:
The mechanism of action of pomalidomide 4'-alkylC8-acid primarily revolves around its interaction with cereblon. By binding to cereblon, it modulates the ubiquitin-proteasome system, leading to:
This dual action makes it a valuable candidate in cancer therapeutics, particularly in multiple myeloma treatment.
Pomalidomide 4'-alkylC8-acid exhibits several notable physical and chemical properties:
These properties are crucial for its handling and application in research settings.
Pomalidomide 4'-alkylC8-acid is primarily utilized in scientific research focused on:
Pomalidomide derivatives are engineered to exploit the substrate-recruitment mechanism of the CRL4CRBN E3 ubiquitin ligase complex. The core structure retains the glutarimide moiety, which binds a hydrophobic tri-tryptophan pocket on cereblon with high specificity [2] [5]. This interaction induces conformational changes that create a neomorphic surface, enabling the recruitment of non-native neo-substrates such as IKZF1/3 or GSPT1 [2]. Structural modifications at the 4'-position of pomalidomide introduce functional handles for linker attachment while preserving cereblon-binding affinity. Derivatives like Pomalidomide 4'-alkylC8-acid maintain the critical hydrogen-bonding network mediated by the isoindolinone and glutarimide rings, which stabilize the ternary complex (E3 ligase–PROTAC–POI) [5]. The alkylC8 tether at this position minimizes steric clashes and maintains the ligand’s orientation relative to cereblon’s β-hairpin loop, a determinant for substrate specificity [2].
Table 1: Key Structural Features of Pomalidomide 4'-alkylC8-acid
Feature | Role in PROTAC Design |
---|---|
Glutarimide moiety | Binds cereblon’s hydrophobic pocket; induces conformational change for neo-substrate recruitment |
4'-Position modification | Enables linker conjugation without disrupting cereblon binding affinity |
Terminal carboxylic acid | Allows covalent conjugation to POI ligands via amide, ester, or click chemistry |
C8 alkyl chain | Balances flexibility and hydrophobicity; optimizes ternary complex formation |
The alkylC8 linker (8-carbon alkyl chain with a terminal carboxylic acid) serves as a critical molecular spacer that influences PROTAC efficacy through three mechanisms:
Alkyl and PEG linkers represent divergent strategies for PROTAC design, each with distinct physicochemical and functional implications:
Table 2: Alkyl vs. PEG Linker Properties in PROTACs
Property | AlkylC8 Linkers | PEG Linkers |
---|---|---|
Flexibility | Moderate (C-C bond rotation) | High (ether bond rotation) |
Hydrophobicity | Log P increase (~0.5 per methylene unit) | Log P decrease (~0.2 per ethylene glycol) |
Metabolic Stability | Resistant to oxidative cleavage | Prone to oxidative degradation |
Solubility | Lower aqueous solubility | Enhanced aqueous solubility |
Synthetic Accessibility | Straightforward; cost-effective | Complex; high-cost reagents required |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3